![molecular formula C21H24O6 B3043856 Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside CAS No. 94062-87-0](/img/structure/B3043856.png)
Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside
Overview
Description
“Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside” is a carbohydrate building block that is used in the synthesis of various sugars . It is a partially protected carbohydrate, where only one type of a protecting group is manipulated for a given substrate .
Synthesis Analysis
The synthesis of this compound involves regioselective protection and deprotection strategies . For instance, benzylation of methyl 3-O-(2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl)-2,4,6-tri-O-benzyl-beta-D-galactopyranoside with benzyl bromide in N,N-dimethylformamide in the presence of sodium hydride affords methyl 3-O-(2-acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl)-2,4,6-tri-O-benzyl-beta-D-galactopyranoside .Molecular Structure Analysis
The molecular formula of “Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside” is C21H22O7 . The structure includes a benzylidene-protected glucoside and mannoside .Chemical Reactions Analysis
The reductive ring-opening reaction of benzylidene-protected glucosides and mannosides such as methyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-d-glucoside and methyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-d-mannoside by using a toluene stock solution of DIBAL-H and a dichloromethane stock solution of DIBAL-H gives mainly or selectively the corresponding 2,3,4-tri-O-benzyl derivatives and 2,3,6-tri-O-benzyl derivatives .Physical And Chemical Properties Analysis
The molecular weight of “Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside” is 386.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 5 .Scientific Research Applications
Synthesis of Galloyl Glucosides
This compound is used in the synthesis of galloyl glucosides . These glucosides have diverse substitution patterns with two or three galloyl groups. They are synthesized using commercially available, low-cost D-glucose and gallic acid as starting materials .
Antitumor Activity
Galloyl glucosides, synthesized using this compound, have shown antitumor activity. They inhibit human cancer K562, HL-60, and HeLa cells with inhibition rates ranging from 64.2% to 92.9% at 100 μg/mL . Their IC50 values vary between 17.2–124.7 μM on the tested three human cancer cell lines .
In Vivo Antitumor Activity
Compounds synthesized using this compound also show in vivo antitumor activity. They inhibit murine sarcoma S180 cells with inhibition rates ranging from 38.7% to 52.8% at 100 μg/mL .
Chiral Building Block
“Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside” is used as a chiral building block . It is an important intermediate in the preparation of different sugars .
Pharmaceutical Intermediate
This compound is used as an intermediate in chemical and pharmaceutical research . It is used in the preparation of various pharmaceutical reagents .
Deacetalization/Deketalization
This compound is used in the process of deacetalization/deketalization . Treatment of SnCl4 with various carbohydrates containing acetal/ketal groups leads to deacetalization/deketalization products in almost quantitative yields .
Selective Cleavage
For substrates containing both acetal/ketal and p-methoxylbenzyl groups, the p-methoxylbenzyl group is selectively cleaved by the use of a catalytic amount of SnCl4, while the acetal/ketal groups remain . This allows for the convenient conversion of 4,6-benzylidene glycosides to 4,6-OAc or 4-OH, 6-OAc glycosides .
Future Directions
properties
IUPAC Name |
(4aR,6R,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-23-21-17(22)19(24-12-14-8-4-2-5-9-14)18-16(26-21)13-25-20(27-18)15-10-6-3-7-11-15/h2-11,16-22H,12-13H2,1H3/t16-,17-,18+,19-,20?,21-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMYFVCKXAQEDN-BQUARMOTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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